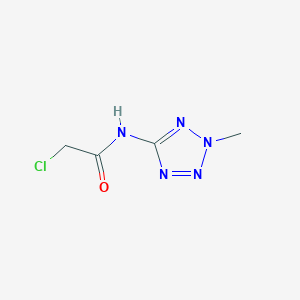
2-chloro-N-(2-methyltetrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-methyltetrazol-5-yl)acetamide is closely related to those of side-chain-unsubstituted N-(2,6-dimethyl-phen-yl)acetamide and side-chain-substituted 2,2,2-trichloro-N-(2,6-dimethyl-phen-yl)-acet-amide and N-(2,6-dimethyl-phen-yl)-2,2,2-trimethylacet-amide, with slightly different bond parameters .Scientific Research Applications
Environmental Monitoring and Herbicide Analysis
Occurrence and Transport in the Environment : Research has documented the presence and behavior of acetochlor, a chloroacetamide herbicide, in environmental samples. For instance, Clark and Goolsby (1999) reported on the occurrence and transport of acetochlor in streams of the Mississippi River Basin, noting its widespread detection following agricultural use (Clark & Goolsby, 1999).
Comparative Metabolism Studies : Studies such as those by Coleman et al. (2000) have explored the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes, providing insights into their biotransformation and potential human health implications (Coleman et al., 2000).
Chemical Synthesis and Pharmacology
Synthesis of Antimalarial Compounds : Research into the synthesis of antimalarial activity compounds, such as the work by Werbel et al. (1986), involves the creation of novel chemical entities with potential therapeutic applications, demonstrating the utility of chemical synthesis in drug discovery (Werbel et al., 1986).
Antiviral Therapeutics : A novel anilidoquinoline derivative, evaluated by Ghosh et al. (2008), for its therapeutic efficacy against Japanese encephalitis, exemplifies the application of chemical synthesis in developing new treatments for infectious diseases (Ghosh et al., 2008).
Advanced Materials and Chemical Engineering
- Photovoltaic Efficiency Modeling : Research by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs includes investigations into their photovoltaic efficiency, highlighting the role of chemical compounds in advancing renewable energy technologies (Mary et al., 2020).
Mechanism of Action
Target of Action
Similar compounds like 5-chloro-2-methyl-4-isothiazolin-3-one (cmit) have been studied for their biocidal activity in aircraft fuel systems . They have shown good activity against microbial isolates .
Mode of Action
Compounds like methylchloroisothiazolinone (mci), which are isothiazolinones, have an active sulfur moiety that can oxidize thiol-containing residues, effectively killing most aerobic and anaerobic bacteria .
Biochemical Pathways
It’s worth noting that similar compounds like mci are effective against gram-positive and gram-negative bacteria, yeast, and fungi .
Result of Action
Similar compounds like mci have been shown to effectively kill most aerobic and anaerobic bacteria .
Properties
IUPAC Name |
2-chloro-N-(2-methyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN5O/c1-10-8-4(7-9-10)6-3(11)2-5/h2H2,1H3,(H,6,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCRYCQROUZAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-Cyanocyclohexyl)-2-[[(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]amino]-N-methylacetamide](/img/structure/B2749896.png)

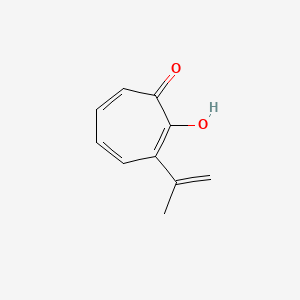



![ethyl 3-cyano-2-(2-(phenylsulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2749904.png)
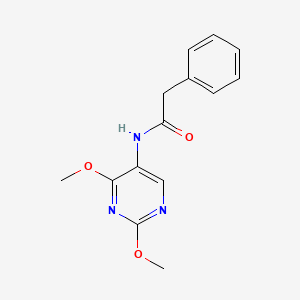

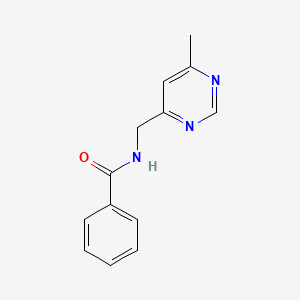
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2749912.png)
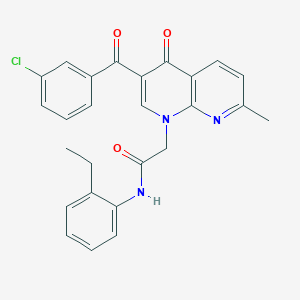
![tert-butyl 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2749916.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/no-structure.png)
